gamma-Heptalactone

Beschreibung

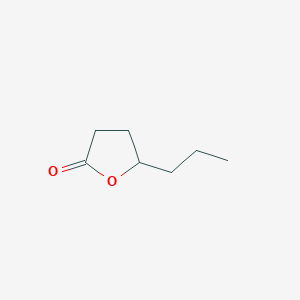

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVVMPLPMNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047611 | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |

| Record name | gamma-Heptalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol and most fixed oils | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 (20°) | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-21-5, 57129-71-2 | |

| Record name | γ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-propyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Overview of Gamma Heptalactone S Significance in Scientific Disciplines

Gamma-heptalactone is a versatile molecule with applications and research interest spanning multiple scientific disciplines, most notably in food science, microbiology, and atmospheric chemistry.

In food science and the flavor industry , γ-heptalactone is a well-established flavoring agent. chemimpex.comchemicalbull.com It is naturally present in a variety of fruits such as peaches, apricots, and pineapples, as well as in some dairy products. chemicalbull.com Its characteristic creamy, coconut-like, and fruity aroma makes it a valuable additive in baked goods, dairy products, and confectionery to enhance their flavor profiles. chemicalbull.com Research in this area focuses on its sensory properties, its natural occurrence in foods, and methods for its production. chemicalbull.comscentree.co The compound is known for imparting a rich flavor that can resemble coconut, and it is also associated with caramel (B1170704) or nutty notes. chemicalbull.comgoogle.comgoogle.com

In the field of microbiology and biotechnology , γ-heptalactone is studied for its role as a signaling molecule and its production through microbial fermentation. It has been identified as a quorum-sensing molecule in the fungus Aspergillus nidulans, meaning it helps regulate gene expression in response to cell population density. researchgate.netwestminster.ac.uk This discovery has opened up research into how it can influence the production of other important secondary metabolites, such as pigments and monacolin K (a statin), in fungi like Monascus purpureus. mdpi.comresearchgate.netnih.gov Studies have shown that the addition of γ-heptalactone can significantly increase the yield of these commercially valuable compounds. mdpi.comnih.gov Furthermore, biotechnological production of γ-heptalactone using yeasts and other microorganisms is an active area of research, aiming for more sustainable and "natural" production methods compared to chemical synthesis. google.comgoogle.comgoogle.com

In atmospheric chemistry , recent research has begun to explore the reactions of γ-heptalactone with atmospheric radicals, such as the hydroxyl (OH) radical. These studies are important for understanding the formation of secondary organic aerosols and other atmospheric pollutants. The investigation into the formation of acyl peroxynitrates (APN) from the reaction of γ-heptalactone with OH radicals highlights its potential role in atmospheric processes.

Finally, in synthetic chemistry , γ-heptalactone can serve as a chiral building block for the synthesis of more complex molecules. researchgate.net Its chiral center makes it a target for enantioselective synthesis, where the goal is to produce a specific stereoisomer of the molecule. google.comfrontiersin.org

Table 1: Key Research Areas and Significance of this compound

| Scientific Discipline | Significance of this compound | Key Research Findings |

|---|---|---|

| Food Science | Flavoring agent with creamy, coconut, and fruity notes. chemicalbull.com | Naturally present in various fruits and dairy products. chemicalbull.com Used to enhance the sensory profile of processed foods. chemicalbull.com |

| Microbiology | Quorum-sensing molecule in Aspergillus nidulans. researchgate.netwestminster.ac.uk | Can increase the production of secondary metabolites in Monascus purpureus. mdpi.comresearchgate.netnih.gov |

| Biotechnology | Target for "natural" production via microbial fermentation. google.comgoogle.com | Various microorganisms can produce γ-heptalactone through biotransformation or de novo biosynthesis. google.commdpi.com |

| Atmospheric Chemistry | Reacts with OH radicals in the atmosphere. | Contributes to the formation of acyl peroxynitrates (APN). |

| Synthetic Chemistry | Chiral building block for asymmetric synthesis. researchgate.net | Enantioselective synthesis methods are being developed to produce specific isomers. google.comfrontiersin.org |

Historical Context of Gamma Heptalactone Research

The development of analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) was a significant milestone, enabling the identification of γ-heptalactone and other volatile compounds in complex mixtures. google.comcabidigitallibrary.org These methods allowed researchers to detect γ-heptalactone in various natural sources, including fruits like pawpaw, and in beverages like wine and brandy. cabidigitallibrary.orgresearchgate.net

Historically, the production of γ-heptalactone relied on chemical synthesis. mdpi.comscentree.co Common synthetic routes include the intramolecular esterification of 4-hydroxyheptanoic acid or the reaction between acrylic acid and butanol. scentree.coscentree.co However, with a growing consumer demand for "natural" ingredients, the focus of research has shifted towards biotechnological production methods. google.comgoogle.com Patents from the mid-1980s describe methods for producing mixtures of γ-lactones, including γ-heptalactone, using yeast species like Pityrosporum. google.com This marked a significant step towards the industrial-scale biotechnological production of these flavor compounds.

Current State of Research and Future Directions for Gamma Heptalactone Studies

Microbial Biosynthesis of Gamma-Heptalactone

The microbial production of γ-lactones, such as this compound, typically involves a series of biochemical reactions. The general pathway begins with the biosynthesis of fatty acids, which are then converted into hydroxy fatty acids. These intermediates subsequently undergo β-oxidation and lactonization to form the final γ-lactone product. mdpi.comresearchgate.net

Fungal Biosynthesis of this compound

Fungi are notable producers of γ-lactones. Various fungal genera, including Aspergillus, Penicillium, Mucor, and Mortierella, have been identified as capable of carrying out the stereoselective hydroxylation of fatty acid substrates to produce these compounds. google.com The yeast Pityrosporum ovale, when cultured on lipid-rich media, has also been shown to produce a mixture of gamma-lactones, including this compound. google.com

The filamentous fungus Aspergillus nidulans is a well-documented producer of this compound. nih.gov Research has demonstrated that this compound is endogenously produced by the fungus and functions as a quorum-sensing molecule (QSM). researchgate.netnih.gov Its production is associated with high cell densities, and once it accumulates to a threshold concentration, it can influence the behavior and metabolic processes of the entire fungal population. researchgate.netnih.govwestminster.ac.uk

When introduced to low-density cultures of A. nidulans, extracts containing this compound have been observed to eliminate the lag phase of growth and induce an earlier entry into the deceleration phase. researchgate.netwestminster.ac.uk Furthermore, the addition of this compound has been shown to enhance the production of secondary metabolites, such as penicillin. nih.govresearchgate.netmdpi.com In one study, adding this compound to a wild-type A. nidulans culture stimulated penicillin production by 31.9%. nih.gov The bioactive molecule responsible for these effects was purified and definitively identified as this compound through mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netwestminster.ac.uk

Table 1: Observed Effects of this compound on Fungal Species

| Fungal Species | Observed Effect | Finding | Reference |

| Aspergillus nidulans | Growth Regulation | Abolished the lag phase and induced an earlier deceleration phase. | researchgate.netwestminster.ac.uk |

| Secondary Metabolism | Increased expression of the ipnA::lacZ reporter gene (marker for penicillin production) by 37.8%. | researchgate.net | |

| Monascus purpureus | Secondary Metabolism | Increased yields of yellow, orange, and red Monascus pigments by 115.7%, 141.5%, and 100.9%, respectively. | mdpi.comnih.gov |

| Secondary Metabolism | Increased yield of monacolin K by 62.38% with the addition of 25 µM γ-heptalactone. | mdpi.comnih.gov | |

| Morphology | Caused mycelium samples to exhibit more folds and swelling. | mdpi.comnih.govresearchgate.net |

The influence of this compound on fungal metabolism is rooted in its ability to regulate gene expression. In A. nidulans, it was found to increase the expression of an ipnA::lacZ reporter gene, indicating its regulatory role over genes involved in penicillin biosynthesis. researchgate.netwestminster.ac.uk

More detailed insights into genetic regulation come from studies on Monascus purpureus. Although this fungus is primarily studied for its production of pigments and monacolin K, research using exogenous this compound has illuminated a potential regulatory mechanism. The addition of this compound significantly upregulated the expression of genes related to the biosynthesis of Monascus pigments (MPs) and monacolin K (MK). mdpi.comnih.gov It also upregulated key asexual development genes, including laeA, brlA, and wetA, which are known to be global regulators that connect primary and secondary metabolism. mdpi.com This suggests that this compound's effect is mediated through a complex regulatory network that controls both fungal development and the production of secondary metabolites. mdpi.com

Table 2: Gene Expression Regulated by this compound in Monascus purpureus

| Gene Category | Gene Name | Function | Reference |

| Pigment Synthesis | MpPKS5 | Polyketide Synthase | mdpi.comnih.gov |

| MpFasA2 | Fatty Acid Synthase | mdpi.comnih.gov | |

| mppB, mppC, mppD, mppG | Pigment Biosynthesis | mdpi.comnih.gov | |

| mppR1/R2 | Regulatory Factors | mdpi.comnih.gov | |

| Monacolin K Synthesis | mokA, mokC, mokE, mokH, mokI | Monacolin K Biosynthesis | mdpi.comnih.gov |

| Asexual Development | laeA, brlA, wetA | Global Regulators of Development and Secondary Metabolism | mdpi.com |

The production and activity of signaling molecules like this compound are influenced by various environmental factors. In fungi, numerous environmental cues can trigger morphological and metabolic shifts, including temperature, pH, nutrient levels, and initial cell density (inoculum size). aimspress.comnih.gov

Since this compound production in A. nidulans is a density-dependent phenomenon, the initial inoculum size is a critical factor. researchgate.netaimspress.com A higher cell density leads to a faster accumulation of the molecule to its threshold concentration, initiating its regulatory effects. nih.gov Studies on Monascus purpureus have also shown that the ultimate yield of secondary metabolites, following induction by this compound, is dependent on culture conditions such as temperature and agitation speed. mdpi.comresearchgate.net These findings underscore that the biosynthesis of this compound and its subsequent metabolic impact are closely linked to the surrounding environmental conditions.

Genetic Regulation of this compound Production in Fungi

Bacterial Biosynthesis of this compound

While specific wild-type bacterial strains that naturally produce significant amounts of this compound are not prominently documented, its biosynthesis in bacteria is achievable through modern biotechnology.

The production of this compound in bacteria has been demonstrated through genetic engineering. google.com Microorganisms such as bacteria and yeasts can be modified to synthesize gamma-lactones either de novo or via the biotransformation of fatty acids. google.com A described method involves the use of a heterologous cytochrome P450 (CYP450) protein that possesses carboxylic acid 4-hydroxylase activity. By overexpressing these enzymes in a suitable bacterial host and supplying heptanoic acid as a substrate, the bacteria can efficiently convert it into this compound. google.com This biotechnological approach offers a reliable method for producing gamma-lactones without the limitations associated with chemical synthesis or plant extraction. google.com

Identification of Bacterial Strains Producing this compound

Plant-Derived this compound Biosynthesis

This compound is a natural volatile compound that contributes to the characteristic aroma and flavor of numerous fruits and plant-derived products. fraterworks.commade-in-china.com It is typically found in trace amounts. scentree.coscentree.co Its presence has been identified in a variety of sources, adding to their complex sensory profiles. scentree.co

Table 1: Natural Occurrence of this compound in Plant Sources

| Plant/Fruit Source |

| Apricot |

| Bergamot essential oil |

| Jujube (Zizyphus jujuba) |

| Papaya |

| Peach |

| Strawberry |

Sources: scentree.cofraterworks.comscentree.co

In plants, the biosynthesis of γ-heptalactone is intrinsically linked to fatty acid metabolism. researchgate.net The process begins with the formation of hydroxy fatty acids from fatty acid precursors. researchgate.net This key hydroxylation step is an oxidative reaction catalyzed by several types of enzymes, including hydroxylases, lipoxygenases, or the combined action of epoxidases and epoxide hydrolases. researchgate.netresearchgate.net

Following hydroxylation, the resulting hydroxy fatty acids undergo further oxidation, such as β-oxidation, which shortens the carbon chain. researchgate.net This process eventually produces a 4-hydroxy acid intermediate. researchgate.net The final step is the cyclization of this intermediate, a process known as lactonization, which can occur spontaneously or be catalyzed by enzymes to form the stable five-membered ring of γ-heptalactone. researchgate.netresearchgate.net

Occurrence in Plant Extracts and Fruits

Enzymatic Mechanisms in this compound Metabolism

The breakdown of γ-heptalactone is a critical biological process, often mediated by specific enzymes that target its lactone ring structure.

Lactone-Degrading Enzymes and Their Role

Several enzymes, broadly classified as lactonases, are capable of degrading γ-heptalactone. nih.gov These enzymes catalyze the hydrolysis of the ester bond in the lactone ring, opening the ring and converting the molecule into its corresponding hydroxy acid, 4-hydroxyheptanoic acid. mdpi.com The ability to degrade lactones is widespread among microorganisms and is often associated with quorum quenching, a process that disrupts the cell-to-cell communication in bacteria and fungi that relies on lactone-based signaling molecules. nih.gov

Specific enzymes identified to hydrolyze γ-heptalactone include:

AiiA: A well-characterized N-acyl homoserine lactonase from Bacillus thuringiensis. mdpi.comresearchgate.net

Metallo-β-lactamase (MBL) NDM-1: An enzyme known for antibiotic resistance that also exhibits lactonase activity. mdpi.comresearchgate.net

Organophosphate Hydrolase (His6-OPH): A promiscuous enzyme capable of hydrolyzing a range of substrates, including γ-heptalactone. mdpi.comresearchgate.net

Enzymes from Rhodococcus erythropolis: This bacterium possesses a catabolic pathway specifically for degrading γ-lactones, enabling it to use them as a carbon source. mdpi.com

The hydrolysis of γ-heptalactone by these enzymes effectively inactivates it, which is particularly relevant when the lactone functions as a signaling molecule in microbial communities. mdpi.com

Enzyme Kinetics and Substrate Specificity for this compound

The efficiency and specificity of lactone-degrading enzymes towards γ-heptalactone have been characterized through kinetic studies. These studies measure parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vmax).

Research investigating the hydrolysis of γ-heptalactone by lactonase AiiA, metallo-β-lactamase NDM-1, and organophosphate hydrolase His6-OPH has provided specific catalytic characteristics. mdpi.com The efficiency of hydrolysis (keff) for γ-heptalactone was found to be highest for NDM-1, followed by AiiA and then His6-OPH. mdpi.com Specifically, the MBL NDM-1 hydrolyzed γ-heptalactone 7.5 times more effectively than lactonase AiiA and 57.5 times more effectively than His6-OPH. mdpi.com

Table 2: Catalytic Characteristics of Enzymes in the Hydrolysis of this compound

| Enzyme | Km (mM) | Vmax (μM/min) | keff (10³ M⁻¹s⁻¹) |

| NDM-1 | 0.8 ± 0.1 | 1.8 ± 0.2 | 4.5 ± 0.5 |

| AiiA | 3.0 ± 0.4 | 0.9 ± 0.1 | 0.6 ± 0.1 |

| His6-OPH | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.078 ± 0.01 |

Source: mdpi.com

These findings demonstrate that while several enzymes can degrade γ-heptalactone, their efficiency varies significantly, highlighting a degree of substrate specificity and catalytic power among different enzyme families. mdpi.com

Genetic Engineering of Microorganisms for Enhanced or Modified this compound Production

The advent of genetic and metabolic engineering has provided powerful tools to enhance the microbial production of valuable flavor compounds like this compound. google.com By rationally modifying the genetic makeup of microorganisms, it is possible to introduce novel biosynthetic capabilities, increase the flux towards desired products, and eliminate competing metabolic pathways, thereby improving yields and productivity. mdpi.comfrontiersin.org

A primary strategy for engineering gamma-lactone production is the introduction and overexpression of genes encoding enzymes that can hydroxylate fatty acids at the C-4 position, creating the direct precursor, 4-hydroxy fatty acid. google.com This precursor can then spontaneously cyclize under acidic conditions to form the corresponding gamma-lactone. mdpi.com A significant breakthrough in this area was the identification of specific fungal cytochrome P450 (CYP) monooxygenases with the desired fatty acid 4-hydroxylase activity. google.com These enzymes are crucial as they catalyze the specific oxidation required to produce the lactone precursor. nih.govresearchgate.netwikipedia.org

Research has successfully identified several potent CYP450 genes from fungi and expressed them in more easily cultivable host microorganisms like Escherichia coli. google.com For instance, CYP450 monooxygenase genes from Mucor ambiguus, Basidiobolus meristosporus, and Umbelopsis isabellina have been codon-optimized for expression in E. coli. google.com The resulting recombinant strains were capable of converting various fatty acid substrates into their corresponding gamma-lactones at high titers. google.com

Specifically for this compound, engineered E. coli strains overexpressing the cytochrome P450 enzyme from Mucor ambiguus or Umbelopsis isabellina have demonstrated the ability to convert heptanoic acid (enanthic acid) into this compound. google.com This biotransformation provides a direct and efficient route from a readily available fatty acid to the target flavor compound.

| Host Organism | Key Engineered Enzyme | Enzyme Origin | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Cytochrome P450 | Mucor ambiguus | Heptanoic Acid (C7) | γ-Heptalactone | google.com |

| Escherichia coli | Cytochrome P450 | Umbelopsis isabellina | Heptanoic Acid (C7) | γ-Heptalactone | google.com |

| Escherichia coli | Cytochrome P450 | Basidiobolus meristosporus | Undecanoic Acid (C11) | γ-Undecalactone | google.com |

Beyond introducing new enzymatic functions, another critical genetic engineering strategy involves modifying the host's native metabolic pathways to prevent the degradation of the product or its precursors. In yeasts like Yarrowia lipolytica, a model organism for lactone production, the β-oxidation pathway is responsible for both forming the 4-hydroxyacyl-CoA intermediate and for subsequently degrading it. acs.orgnih.gov This pathway involves several acyl-CoA oxidase (POX) enzymes with varying substrate specificities. acs.orgresearchgate.net

By knocking out specific POX genes, particularly those that degrade medium-chain intermediates, it is possible to halt the β-oxidation cycle at the desired point, leading to the accumulation of the target lactone precursor. bio-conferences.orgresearchgate.net For example, deleting the POX3 gene in Y. lipolytica has been shown to significantly increase the yield of γ-decalactone. bio-conferences.orgresearchgate.net While this specific modification targets a different lactone, the principle is directly applicable to optimizing this compound production by selecting the appropriate gene knockouts to preserve the C7 precursor. Gene attenuation, a less drastic approach than a full knockout, can also be employed to fine-tune metabolic fluxes and balance pathway efficiency with cellular health. mdpi.com

The combination of overexpressing potent hydroxylation enzymes and deleting competing degradation pathways represents a powerful and synergistic approach. These strategies pave the way for developing robust microbial cell factories capable of producing this compound and other valuable lactones sustainably and economically. x-mol.net

| Gene/Enzyme Class | Function | Engineering Strategy | Example Organism (Origin of Gene) | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) Monooxygenase | Catalyzes the 4-hydroxylation of a fatty acid substrate. | Heterologous overexpression in a host microbe. | Mucor ambiguus | google.com |

| Acyl-CoA Oxidase (POX) | Participates in the β-oxidation pathway, which can degrade lactone precursors. | Gene knockout or attenuation to prevent product degradation. | Yarrowia lipolytica | bio-conferences.orgresearchgate.net |

This compound as a Quorum Sensing Molecule

This compound is a naturally occurring lactone that functions as a quorum-sensing molecule (QSM) in certain microorganisms. nih.govnih.gov Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microbes to monitor their population density. nih.govwestminster.ac.uk This process relies on the production, diffusion, and accumulation of small signaling molecules in the surrounding environment. nih.govnih.gov When a threshold concentration of these molecules is reached, it triggers a coordinated change in gene expression across the entire population, regulating various physiological processes. nih.govnih.gov

Research has identified this compound as an endogenously produced QSM in the filamentous fungus Aspergillus nidulans. nih.govwestminster.ac.ukresearchgate.net This fungus produces and secretes this compound during its growth cycle, particularly at high cell densities. nih.govresearchgate.net The accumulated molecule then acts as a signal, altering the organism's behavior when it is at a low cell density. nih.govwestminster.ac.ukresearchgate.net The identification of this compound in A. nidulans provided the first evidence of this specific lactone acting as a QSM in the producing strain. nih.govwestminster.ac.ukresearchgate.net This discovery places this compound within the broader family of lactone-containing compounds, such as butyrolactones, that are known to function as QSMs in filamentous fungi. nih.govnih.gov

This compound significantly influences the growth and development of certain fungi. In Aspergillus nidulans, the addition of this compound to low-density cultures was found to eliminate the lag phase of growth. nih.govwestminster.ac.uknih.gov It also induced an earlier onset of the deceleration phase and resulted in a 16.3% decrease in the final cell dry weight compared to untreated controls. nih.govwestminster.ac.uk Furthermore, it has been shown to increase mycelial branching and spore formation in A. nidulans. mdpi.com

In studies involving Monascus purpureus, treatment with this compound led to notable morphological changes. mdpi.comresearchgate.net The mycelium exhibited more folds and swelling compared to the control group. mdpi.comnih.gov Mycelial growth and development were dramatically increased, with enhanced conidial germination and a higher number of conidia and ascospores being formed in the treated groups. mdpi.com The expression of genes associated with fungal development, such as laeA, brlA, and wetA, were also upregulated, which is consistent with the observed morphological changes. mdpi.com

As a quorum-sensing molecule, this compound plays a crucial role in regulating the production of secondary metabolites, which are compounds not directly involved in the normal growth or reproduction of an organism but often have important ecological or biotechnological functions.

This compound has been demonstrated to enhance the production of pigments in Monascus purpureus. mdpi.comnih.gov In one study, the addition of 50 μM this compound resulted in the maximum yields of yellow, orange, and red Monascus pigments (MPs), with increases of 115.70%, 141.52%, and 100.88%, respectively, compared to the control group. mdpi.comresearchgate.net The final yields reached 67.05 U/mL for yellow pigment, 53.83 U/mL for orange pigment, and 86.25 U/mL for red pigment. mdpi.com This increase in pigment production was correlated with the significant upregulation of pigment synthesis genes, including MpPKS5, MpFasA2, and various mpp genes. mdpi.comnih.gov

The biosynthesis of Monacolin K (also known as lovastatin), a potent cholesterol-lowering agent, is also influenced by this compound. mdpi.comnih.gov In Monascus purpureus, treatment with 25 μM of this compound led to the highest increase in Monacolin K production, which rose by 62.38% compared to the control. mdpi.com On day 15 of fermentation, the yield of Monacolin K reached 187.44 mg/L. mdpi.com Gene expression analysis confirmed that the relative expression levels of Monacolin K synthesis genes (mokA, mokC, mokE, mokH, and mokI) were significantly affected by the this compound treatment. mdpi.comnih.gov

This compound is a known regulator of penicillin production in Aspergillus nidulans. nih.govresearchgate.net The addition of this compound to A. nidulans cultures stimulates penicillin synthesis. nih.gov Studies using a reporter gene construct (ipnA::lacZ) as a marker for penicillin production showed a 37.8% increase in its expression when cultures were treated with this compound. westminster.ac.ukresearchgate.net Another report noted a 31.9% stimulation in penicillin production in a wild-type A. nidulans strain upon the addition of this compound. nih.gov This effect is part of the broader QS mechanism where the molecule, produced at high cell density, enhances secondary metabolite production. researchgate.netaimspress.com

Data Tables

Table 1: Effect of this compound on Secondary Metabolite Production in Monascus purpureus

| Secondary Metabolite | Optimal γ-Heptalactone Concentration | Percentage Increase vs. Control | Reference |

|---|---|---|---|

| Yellow Pigment | 50 μM | 115.70% | mdpi.com |

| Orange Pigment | 50 μM | 141.52% | mdpi.com |

| Red Pigment | 50 μM | 100.88% | mdpi.com |

Table 2: Effect of this compound on Penicillin Production in Aspergillus nidulans

| Parameter | Percentage Increase vs. Control | Reference |

|---|---|---|

| ipnA::lacZ Gene Expression | 37.8% | westminster.ac.ukresearchgate.net |

Influence on Secondary Metabolite Production

Interaction with Lovastatin (B1675250) Biosynthesis

This compound has been studied for its effects on the production of secondary metabolites in fungi, including compounds structurally and biosynthetically similar to lovastatin. While direct studies on lovastatin biosynthesis are often linked to its analogue, butyrolactone I, the principles are considered applicable to other lactones like this compound due to their shared chemical features. mdpi.comresearchgate.net The biosynthetic pathway for monacolin K (MK), produced by Monascus species, is nearly identical to the lovastatin pathway in Aspergillus terreus. researchgate.netresearchgate.net Research on Monascus purpureus has shown that this compound can significantly influence this pathway. researchgate.net

The addition of this compound to M. purpureus cultures has been demonstrated to increase the yield of MK. researchgate.netresearchgate.net A concentration of 25 μM γ-heptalactone resulted in the highest yield of MK, showing an increase of 62.38% compared to the control group. researchgate.netresearchgate.net This enhancement is linked to the upregulation of genes within the MK biosynthesis cluster. Gene expression analysis revealed that the relative expression levels of key synthesis genes, including mokA, mokC, mokE, mokH, and mokI, were significantly affected by the treatment. mdpi.comresearchgate.netresearchgate.net These genes are crucial for different steps in the synthesis and transport of the final compound, with mokI encoding an efflux pump. researchgate.net The positive regulatory effect of lactones on the global regulator gene laeA in A. terreus to promote lovastatin biosynthesis suggests a similar mechanism may be at play for this compound in Monascus. mdpi.com

| Gene | Function in Monacolin K (Lovastatin Analogue) Biosynthesis | Effect of this compound Treatment |

| mokA | Part of the MK synthesis gene cluster | Expression significantly affected |

| mokC | Part of the MK synthesis gene cluster | Expression significantly affected |

| mokE | Part of the MK synthesis gene cluster | Expression significantly affected |

| mokH | Encodes a transcription factor in the MK synthesis pathway. researchgate.net | Expression significantly affected |

| mokI | Encodes an efflux pump for metabolite transport. researchgate.net | Expression significantly affected |

| laeA | Global regulator gene, promotes secondary metabolism. | Expression increased 3.68-fold. mdpi.com |

Quorum Quenching Mechanisms Involving this compound

This compound functions as a quorum-sensing molecule (QSM) in certain filamentous fungi. nih.govresearchgate.netwestminster.ac.uk In Aspergillus nidulans, it is produced endogenously at high cell densities and, upon accumulation, alters the organism's growth and enhances the production of secondary metabolites like penicillin. nih.govresearchgate.netaimspress.com This mechanism allows the fungal population to coordinate gene expression in response to cell density. researchgate.netwestminster.ac.uk The addition of purified γ-heptalactone to low-density cultures of A. nidulans was shown to eliminate the lag phase of growth and increase penicillin production, confirming its role as a signaling molecule. nih.govaimspress.com

Beyond its role as a QSM, this compound is a key component in quorum quenching (QQ) strategies for biocontrol. mdpi.com Quorum quenching refers to the disruption of cell-to-cell communication in pathogenic microbes. royalsocietypublishing.org this compound is not used to directly degrade pathogenic signals but rather as a "biostimulating" agent. nih.govresearchgate.net It selectively promotes the growth of beneficial, naturally occurring QQ bacteria in the soil and plant rhizosphere, particularly Rhodococcus erythropolis. mdpi.comnih.gov These bacteria are capable of degrading the N-acyl-homoserine lactone (NAHSL) signals used by pathogens like Pectobacterium and Dickeya to regulate their virulence factors. mdpi.comasm.org The structural similarity of this compound to the conserved γ-butyrolactone ring of NAHSLs allows it to be a substrate for the catabolic pathways of these QQ bacteria, thereby increasing their population density and enhancing their protective effect on plants. mdpi.comresearchgate.net

Interactions with Other Biological Systems

Impact on Mycelial Morphology and Sporulation

The introduction of this compound into fungal cultures has a pronounced effect on their physical development, including mycelial morphology and sporulation. mdpi.com In Monascus purpureus, treatment with γ-heptalactone led to observable changes in the mycelia, which exhibited more folds and swelling compared to untreated samples. mdpi.comresearchgate.netresearchgate.net Scanning electron microscopy revealed that the compound caused mycelial surfaces to become wrinkled and folded, with an increase in extracellular secretions. nih.gov

These morphological changes are accompanied by alterations in sporulation, which are linked to the transcriptional upregulation of key developmental genes. mdpi.com In M. purpureus treated with γ-heptalactone, the expression levels of the global regulator laeA and the central regulators of asexual development, brlA and wetA, were significantly increased. mdpi.comnih.gov Specifically, laeA expression rose by 3.68-fold, brlA by 5.70-fold, and wetA by 2.25-fold. mdpi.com Similar effects have been noted in other fungi; for instance, γ-heptalactone induces increased mycelial branching and spore formation in Aspergillus nidulans. mdpi.com This suggests that this compound acts as a signaling molecule that directly influences both the vegetative growth and the reproductive cycles of filamentous fungi. mdpi.com

| Parameter | Observed Effect of this compound | Associated Gene Expression Changes |

| Mycelial Morphology | Increased folding, swelling, and wrinkling of mycelial surfaces. mdpi.comresearchgate.netnih.gov | Upregulation of laeA (3.68-fold). mdpi.com |

| Increased mycelial branching. mdpi.com | ||

| Sporulation | Increased spore formation. mdpi.com | Upregulation of brlA (5.70-fold) and wetA (2.25-fold). mdpi.com |

| Extracellular Secretions | More secretions accumulated on the mycelial surface. mdpi.comnih.gov | Not specified |

Immunomodulatory Potential and DNA Interactions (referencing γ-hexalactone studies for comparative analysis)

Direct studies on the immunomodulatory potential and DNA interactions of this compound are not extensively documented in the available literature. However, research on the closely related compound, γ-hexalactone, provides a basis for comparative analysis. In silico predictions have suggested that γ-hexalactone is potentially mutagenic and carcinogenic. researchgate.netresearchgate.net

In vitro experiments using human lymphocytes have substantiated some of these predictions. researchgate.net The comet assay revealed that γ-hexalactone at a concentration of 5.15 μM caused DNA damage in lymphocytes. researchgate.netnih.gov Furthermore, γ-hexalactone demonstrated significant immunomodulatory effects at non-cytotoxic concentrations. researchgate.netresearchgate.net It was shown to activate lymphocytes, leading to a dose-dependent increase in the secretion of the pro-inflammatory cytokine Interleukin-1 (IL-1) by approximately 56% to 93%. researchgate.netnih.gov At the 5.15 μM concentration, it also induced a significant increase in the levels of other pro-inflammatory cytokines, including IL-6 (~60%), Tumor Necrosis Factor-alpha (TNF-α) (~68%), and Interferon-gamma (IFN-γ) (~29%). researchgate.netnih.gov Concurrently, it caused a decrease in the anti-inflammatory cytokine IL-10 by about 46%. researchgate.net These findings indicate that γ-hexalactone can modulate the immune response and exhibits genotoxic effects, suggesting that similar lactones like this compound warrant investigation for such activities. researchgate.net

| Cytokine | Effect of γ-hexalactone (at 5.15 μM) | Percentage Change |

| IL-1 | Increase | +56% to +93% (across all tested concentrations) |

| IL-6 | Increase | ~ +60% |

| TNF-α | Increase | ~ +68% |

| IFN-γ | Increase | ~ +29% |

| IL-10 | Decrease | ~ -46% |

Potential for Biocontrol Applications

This compound has emerged as a valuable compound in the development of biocontrol strategies, particularly for protecting agricultural crops from bacterial pathogens. mdpi.comasm.org Its primary application is as a biostimulant for quorum quenching (QQ) bacteria. nih.govresearchgate.net This approach is designed to combat soft rot and blackleg diseases in potatoes, which are caused by pathogens such as Pectobacterium and Dickeya species. asm.org

Synthetic Methodologies and Chemical Transformations of Gamma Heptalactone

Established Chemical Synthesis Routes

Traditional chemical synthesis of gamma-heptalactone primarily relies on two well-established methods.

Reaction between Acrylic Acid and Butanol

One common industrial synthesis of this compound involves the reaction of acrylic acid with butanol. scentree.coscentree.co This process is typically conducted in the presence of an alkaline sulfate (B86663) or phosphate (B84403) catalyst. scentree.coscentree.co A method for synthesizing gamma-lactones, including this compound, involves reacting acrylic acid or an acrylic ester with an alcohol, such as butanol, in the presence of a peroxide initiator like ditertiary butyl peroxide or benzoyl peroxide. google.com The molar ratio of acrylic acid to alcohol can range from 1:3 to 1:30. google.com The reaction is carried out at temperatures between 165°C and 280°C under nitrogen pressure. google.com

Intramolecular Esterification of 4-Hydroxyheptanoic Acid

Another established route to this compound is through the intramolecular esterification of 4-hydroxyheptanoic acid. scentree.coscentree.co This cyclization reaction is catalyzed by a strong acid, such as concentrated sulfuric acid. scentree.coscentree.co The process is thermodynamically favorable, particularly under acidic conditions. nih.gov This method is analogous to the synthesis of other gamma-lactones, like gamma-hexalactone from 4-hydroxyhexanoic acid. scentree.co

Emerging Sustainable and Bio-based Production Methods

In response to the growing demand for natural and sustainable ingredients, bio-based production methods for this compound are being actively explored. scentree.coscentree.co Biotechnological routes, often utilizing microorganisms, are a key focus of research and development by flavor and fragrance companies. scentree.coscentree.co These methods are seen as a more sustainable alternative to chemical synthesis. mdpi.com

Microbial biotransformation is a prominent approach, where microorganisms convert precursor molecules into lactones. mdpi.com For instance, various species of the genus Candida can produce lactones through the catabolism of fatty acids. mdpi.com The general mechanism involves the shortening of a hydroxy fatty acid via the β-oxidation pathway, followed by spontaneous lactonization to form the gamma-lactone. mdpi.com

A patented method describes the biosynthetic production of gamma- and delta-lactones using cytochrome P450 enzymes with subterminal hydroxylase activity. google.com This process can involve converting straight-chain fatty acids into subterminal hydroxy fatty acids, which are then transformed into lactones like this compound. google.com

Research has also shown that the fungus Aspergillus nidulans endogenously produces this compound, which acts as a quorum-sensing molecule, regulating its growth and the production of secondary metabolites like penicillin. westminster.ac.ukmdpi.com This discovery opens up possibilities for optimizing fermentation conditions to enhance this compound yield. mdpi.com

Derivatization and Analog Synthesis of this compound

The modification of this compound's structure allows for the synthesis of various analogs with potentially unique properties.

Modification of Lactone Ring Structure

The versatility of lactones allows for the synthesis of a wide array of derivatives. While this compound itself is not typically a precursor for other major olfactory compounds, the general principles of lactone chemistry allow for various modifications. scentree.co The lactone ring can be part of more complex polycyclic structures, which are often found in medicinally active compounds. researchgate.net

Synthesis of Chiral Enantiomers and Racemic Mixtures

This compound possesses a chiral center at the C4 position, meaning it exists as two enantiomers, (R)- and (S)-gamma-heptalactone. scentree.coacs.org

| Property | Description |

| Chirality | This compound has an asymmetric carbon atom, leading to the existence of two enantiomers. scentree.co |

| Odor Profile | The odor of the two enantiomers of this compound is reported to be similar. scentree.co |

| Commercial Use | Due to the similar odor profiles of the enantiomers, the racemic mixture is commonly used in perfumery. scentree.co |

| Natural Occurrence | In some natural sources, such as strawberries, this compound is found in nearly racemic ratios. pan.olsztyn.pl |

The synthesis of specific enantiomers, known as enantioselective synthesis, is a significant area of research in organic chemistry. This allows for the production of one enantiomer in excess over the other. For other lactones, it has been shown that the different enantiomers can possess distinct odor attributes. frontiersin.org For example, the (R)-enantiomer of gamma-hexalactone is described as greener and more woody than its (S)-isomer. scentree.co Enantioselective gas chromatography is a key analytical technique used to separate and identify the enantiomers of chiral compounds like lactones. frontiersin.orgtum.de

Development of Gamma-Lactone Derivatives with Varied Properties

This compound (GHL) serves as a substrate for the synthesis of various derivatives through chemical transformations that alter its structure and properties. These transformations can involve reactions that open the lactone ring or modify its substituents, leading to compounds with different chemical and physical characteristics.

One area of investigation involves the atmospheric chemistry of gamma-lactones. A study on the reaction of γ-heptalactone initiated by hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx) revealed the formation of several derivative compounds. researchgate.net This process, which simulates atmospheric degradation, leads to both ring-opening and ring-preserving products. The primary identified derivatives include peroxy n-butyryl nitrate (B79036) (PnBN), peroxy propionyl nitrate (PPN), and succinic anhydride. researchgate.net The formation of these acyl peroxynitrates is significant in atmospheric chemistry. sigmaaldrich.com

The following table details the products and their molar formation yields from the reaction of γ-heptalactone with OH radicals.

Interactive Data Table: Products from the OH-Initiated Reaction of γ-Heptalactone

| Product | Molar Formation Yield (%) |

|---|---|

| Peroxy n-butyryl nitrate (PnBN) | 56 ± 2 |

| Peroxy propionyl nitrate (PPN) | 30 ± 1 |

| Succinic anhydride | 35 ± 1 |

Data sourced from a product study conducted at (298 ± 2) K and atmospheric pressure. researchgate.net

Another potential transformation for lactones is ring-opening polymerization (ROP), which converts cyclic esters into biodegradable aliphatic polyesters. researchgate.netbham.ac.uk This method is a powerful synthetic strategy for creating polymers from various lactone monomers. researchgate.netgoogle.com While the ROP of many lactones is well-documented, the specific ROP of γ-heptalactone is less common. The process for other lactones, however, illustrates the potential for creating polyester (B1180765) derivatives. For instance, the ROP of γ-butyrolactone can be catalyzed by organocatalysts to produce poly(γ-butyrolactone), a polymer that can be recycled back to its monomer form by heating. researchgate.net This highlights a potential, though less explored, pathway for developing polymeric derivatives from γ-heptalactone.

Catalytic Transformations Involving this compound

Hydrogenation and Hydrodeoxygenation Studies

This compound is utilized as a model compound in studies of catalytic hydrodeoxygenation (HDO), a crucial process for upgrading biomass-derived molecules into biofuels and valuable chemicals. acs.org These studies are essential for understanding the reaction kinetics and mechanisms involved in removing oxygen from bio-based feedstocks.

Research has focused on determining the physical properties of γ-heptalactone under conditions relevant to HDO, as these properties influence the process efficiency. Key parameters such as density and hydrogen (H₂) solubility have been measured at high temperatures and pressures. acs.org For instance, the solubility of hydrogen in γ-heptalactone is a critical factor because it affects the mass transfer rates of H₂ to the catalyst surface within the reaction mixture. acs.org

A comprehensive study measured these properties over a range of conditions, providing essential data for designing and modeling HDO reactors. acs.org The solubility of H₂ in γ-heptalactone was observed to increase with temperature, a common phenomenon for oxygenated organic compounds. acs.org

Interactive Data Table: H₂ Solubility and Density Studies of γ-Heptalactone

| Parameter | Temperature Range (K) | Pressure Range (MPa) |

|---|---|---|

| H₂ Solubility | 479 - 582 | 3 - 10 |

| Density | 293 - 373 | 0.16 - 9.9 |

Data sourced from hydrodeoxygenation model compound studies. acs.org

These fundamental studies on γ-heptalactone help to distinguish intrinsic reaction kinetics from mass transfer limitations, enabling the development of more efficient catalysts and processes for converting lignocellulosic biomass into sustainable fuels. acs.org

Role as a Solvent in Organic Synthesis

This compound is recognized for its potential as a green solvent component in organic synthesis. chemimpex.comresearchgate.net Its properties, such as being a five-membered cyclic ester, make it a promising candidate to replace more traditional and less environmentally benign solvents. researchgate.net The use of lactones as solvents is of interest due to their favorable characteristics, which can facilitate chemical reactions and potentially lead to higher product yields and cleaner processes. chemimpex.com

Studies on related γ-lactones provide insight into their function as solvents. For example, in the autocatalytic dehydration of xylose to produce furfural (B47365), various organic solvents, including γ-valerolactone (GVL) and γ-hexalactone (GHL), have been investigated. nsf.gov In these studies, solvent polarity was identified as a key parameter influencing reaction conversion and yield. It was observed that increasing the polarity of the organic/water solvent mixture generally increased both xylose conversion and furfural yield. nsf.gov This research highlights the importance of solvent selection and properties in optimizing chemical production. While this specific study did not include γ-heptalactone, the findings for structurally similar lactones suggest its potential utility and the principles that would govern its behavior as a reaction solvent. nsf.gov

Use as an Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable compound in the synthesis of complex molecules, particularly in the pharmaceutical industry where it can be used as a building block or a process-enhancing agent. chemimpex.comcymitquimica.comdataintelo.com While it is not always incorporated into the final structure of a drug, its presence during synthesis can be critical for achieving desired outcomes.

A notable example is its role in the production of Monacolin K, a secondary metabolite from the fungus Monascus purpureus that is used as a lipid-lowering drug (statin). mdpi.comresearchgate.net Research has demonstrated that the addition of γ-heptalactone to the Monascus purpureus fermentation medium significantly enhances the production of Monacolin K. In one study, adding 25 μM of γ-heptalactone resulted in a 62.38% increase in the yield of Monacolin K compared to the control group. mdpi.comresearchgate.net

The compound is believed to act as a signaling molecule, affecting the secondary metabolism and mycelial growth of the fungus. mdpi.com This effect on gene expression related to the biosynthesis of Monacolin K showcases γ-heptalactone's utility as an intermediate that induces or enhances the production of a pharmaceutically active compound. mdpi.comresearchgate.net This application provides a strategy to improve yields in the biotechnological production of pharmaceuticals. mdpi.com

Advanced Analytical Techniques for Gamma Heptalactone Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For gamma-heptalactone analysis, both gas and liquid chromatography are extensively employed.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases.

Several studies have utilized GC for the detection and quantification of this compound. For instance, in the analysis of brandy, solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) were combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) to identify and quantify lactones, including this compound. This advanced GC technique provides enhanced separation power, crucial for complex samples like alcoholic beverages. mdpi.com In another application, GC-MS was used to detect gamma-lactone compounds in the bead blasting liquid of cigarette filters, with a DB-35MS capillary column being preferred for better peak shape and separation. google.com

The choice of the GC column's stationary phase is critical for achieving optimal separation. For lactone analysis in cigarette filter bead blasting liquid, a stationary phase containing (35%-phenyl)-methyl polysiloxane was found to yield superior chromatographic results. google.com Furthermore, the temperature program of the GC oven is carefully controlled to ensure efficient separation of compounds with different boiling points. nih.govmdpi.com

Table 1: Examples of Gas Chromatography (GC) Methods for this compound Analysis

| Application | Extraction Method | GC System | Column Type | Key Findings | Reference |

| Brandy Analysis | Solid-Phase Extraction (SPE), Stir Bar Sorptive Extraction (SBSE) | GC×GC-TOFMS | Not specified | First-time detection of this compound in brandy. | |

| Cigarette Filter Analysis | Not specified | GC-MS | DB-35MS capillary column | Method developed for detecting gamma-lactone compounds with good repeatability. | google.com |

| Wagyu Beef Aroma | Stable Isotope Dilution Assay (SIDA) | GC-tandem quadrupole mass spectrometer | DB-WAX capillary column | Quantified this compound as a characteristic odorant. | mdpi.com |

| E-vapor Products | Not specified | GC-MS | Restek Stabilwax® | Non-targeted method developed to identify volatile and semi-volatile compounds. | nih.gov |

Liquid chromatography-mass spectrometry is a highly sensitive and versatile analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. doi.org While GC-MS is more common for volatile compounds like this compound due to its volatility, LC-MS can be employed, particularly for less volatile derivatives or when analyzing complex biological matrices. doi.orgnih.gov

In a study identifying a quorum-sensing molecule in Aspergillus nidulans, the bioactive compound was purified and identified as this compound using LC-MS and nuclear magnetic resonance spectroscopy. researchgate.netwestminster.ac.uk The LC system utilized a C18 column and a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and methanol. researchgate.net Similarly, in the lipidomic analysis of Japanese Black cattle meat, LC-MS was used to identify different lipid classes that could be precursors to lactone formation. mdpi.comresearchgate.netnih.gov

Table 2: Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Related Research

| Application | LC System | Column Type | Mass Spectrometer | Key Findings | Reference |

| Identification in Aspergillus nidulans | Dionex PDA-100 with GS50 Gradient pump | C18 (Phenomenex, Gemini-NX 5 μm) | Thermo Finnigan Surveyor MSQ Plus | Identified the purified bioactive molecule as this compound. | researchgate.net |

| Lipidomics of Japanese Black Cattle | Not specified | Not specified | Not specified | Revealed eight lipid classes, with significant differences in triacylglycerides. | mdpi.comresearchgate.netnih.gov |

Gas Chromatography (GC)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, nuclear magnetic resonance and infrared spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure. acs.orgbham.ac.uk

In a study identifying this compound as a quorum-sensing molecule from Aspergillus nidulans, NMR spectroscopy was used to determine the structural formula of the purified compound. researchgate.net Data from 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, ¹³C DEPT, HMBC, and HMQC) NMR experiments were acquired to fully characterize the molecule. researchgate.net The chemical shifts in the NMR spectra are unique to the specific arrangement of atoms in the this compound molecule. nih.govhmdb.ca

A study investigating the interaction between γ-lactone essences and human serum albumin (HSA) used NMR analysis to reveal that the lactone ring of the ligands was the primary group binding to the protein. nih.gov

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Technique | Key Observations | Reference |

| ¹H | 1D NMR | Confirms the presence and connectivity of hydrogen atoms in the molecule. | acs.orgbham.ac.uk |

| ¹³C | 1D NMR | Assigns resonances to the different carbon atoms, including the carbonyl carbon. | acs.orgbham.ac.uk |

| ¹H, ¹³C | 2D NMR (COSY, HMBC, HMQC) | Provides detailed structural information and confirms the identity of this compound. | researchgate.net |

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. oup.com The IR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its chemical bonds.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. nih.gov This peak is typically observed in the region of 1770-1740 cm⁻¹. Other bands in the spectrum correspond to C-H and C-O stretching and bending vibrations. nih.gov

In a product study of the atmospheric reactions of this compound, in situ Fourier Transform Infrared (FT-IR) spectroscopy was used to identify and quantify the reaction products. nih.govresearchgate.netresearchgate.net This demonstrates the utility of IR spectroscopy in monitoring chemical transformations involving this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as an identification test for this compound. fao.org

Table 4: Characteristic Infrared (IR) Spectroscopy Absorption for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | ~1770-1740 | nih.gov |

| C-O | Stretching | Not specified | nih.gov |

| C-H | Stretching and Bending | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Imaging Techniques for Biological Studies

While chromatographic and spectroscopic techniques are essential for the chemical analysis of this compound, advanced imaging techniques can provide insights into its effects and localization within biological systems.

Research on the interaction of γ-lactone essences, including this compound, with human serum albumin (HSA) has utilized Atomic Force Microscopy (AFM). nih.gov AFM is a high-resolution scanning probe microscopy technique that can visualize the surface of materials at the nanoscale. The study showed that the four lactone compounds investigated caused different effects on the molecular size of HSA, providing a visual representation of the interaction at a molecular level. nih.gov

Although not directly imaging this compound itself, techniques like AFM provide valuable information on the biological consequences of its interactions. The development of specific molecular probes or labeled versions of this compound could potentially enable its direct visualization within cells and tissues using advanced microscopy techniques in the future.

Light Microscopy for Mycelial Morphology

Molecular Biology Techniques for Gene Expression Analysis

To understand the mechanisms underlying the physiological changes observed, researchers employ molecular biology techniques to study how γ-heptalactone influences gene expression.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a powerful technique used to measure the expression levels of specific genes. mdpi.comresearchgate.net This method has been instrumental in revealing how γ-heptalactone regulates the biosynthetic pathways of secondary metabolites in M. purpureus, such as Monascus pigments (MPs) and monacolin K (MK). mdpi.comnih.gov Studies have shown that the addition of γ-heptalactone leads to a significant upregulation in the expression of genes involved in both MP and MK synthesis. mdpi.comresearchgate.netnih.gov For instance, the expression of genes in the MK biosynthetic cluster (mokA–mokI) was notably increased at different time points. mdpi.com Similarly, key genes for MP biosynthesis (MpPKS5, mppB, mppC, etc.) were also upregulated. mdpi.comresearchgate.net Furthermore, γ-heptalactone was found to increase the expression of genes associated with asexual development, such as laeA, brlA, and wetA. mdpi.com

Table 2: Relative Gene Expression in M. purpureus after γ-Heptalactone Treatment (Selected Genes)

| Gene | Day of Measurement | Fold Increase vs. Control | Related Metabolite/Process | Citation |

|---|---|---|---|---|

| mokB | 2 | 1.56 | Monacolin K | mdpi.com |

| mokF | 5 | 2.55 | Monacolin K | mdpi.com |

| mokC | 8 | 2.78 | Monacolin K | mdpi.com |

| mokD | 8 | 2.23 | Monacolin K | mdpi.com |

| mokE | 8 | 7.53 | Monacolin K | mdpi.com |

| mppB | 12 | 7.51 | Monascus Pigments | mdpi.com |

| MpPKS5 | 8 | 3.64 | Monascus Pigments | mdpi.com |

Reporter gene constructs are essential tools for studying the regulation of gene expression and providing mechanistic insights. nih.govresearchgate.net In the context of γ-heptalactone research, a reporter system was used to demonstrate its function as a quorum-sensing molecule in Aspergillus nidulans. nih.govresearchgate.net Researchers used an ipnA::lacZ reporter gene construct, where the lacZ gene (encoding β-galactosidase) is placed under the control of the promoter for the ipnA gene, a key gene in penicillin biosynthesis. nih.govresearchgate.netwestminster.ac.uk When low-density cultures of A. nidulans carrying this construct were treated with γ-heptalactone extracted from high-density cultures, there was a 37.8% increase in the expression of the reporter gene compared to untreated controls. nih.govresearchgate.net This result provided direct evidence that γ-heptalactone can alter gene expression in a cell-density-dependent manner, confirming its role in regulating secondary metabolite production. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutaraldehyde |

| Ethanol |

| Monacolin K |

| Penicillin |

Computational and Modeling Approaches in Gamma Heptalactone Research

Molecular Docking for Enzyme-Lactone Interactions

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein or enzyme. This technique has been instrumental in understanding how γ-heptalactone interacts with various enzymes.

Research has employed molecular docking to investigate the interactions between γ-heptalactone and enzymes with lactonase activity. researchgate.net These studies aim to understand the potential for these enzymes to hydrolyze γ-heptalactone, a key process in quorum quenching, which is the disruption of microbial communication. researchgate.netnih.gov For instance, the interactions between γ-heptalactone and enzymes like lactonase AiiA, metallo-β-lactamase NDM-1, and organophosphate hydrolase His6-OPH have been modeled to estimate their binding affinities. researchgate.netnih.gov

In one study, molecular docking was used to assess the affinity of several fungal quorum sensing molecules, including γ-heptalactone, to a selection of eleven enzymes with potential lactonase activity. researchgate.net The results of these simulations helped in selecting enzymes for further experimental investigation. researchgate.net The models generated from these docking studies visualize the potential binding modes of γ-heptalactone within the active sites of these enzymes. researchgate.net

Another study utilized molecular docking to confirm that the presence of the antibiotic Bacitracin did not significantly hinder the localization of γ-heptalactone in the catalytic sites of the His6-OPH dimer, suggesting that the enzyme could still hydrolyze the lactone in a combination therapy scenario. nih.govmdpi.com The calculated binding energies from these docking simulations provide a quantitative measure of the interaction strength. For example, the binding energy of γ-heptalactone with His6-OPH was calculated at different pH values. nih.govmdpi.com

These computational predictions are crucial for identifying promising enzyme candidates for biotechnological applications, such as the development of antifungal agents that target quorum sensing. researchgate.netnih.gov

Table 1: Molecular Docking Parameters for γ-Heptalactone with His6-OPH

| Parameter | Value (pH 7.5) | Value (pH 10.5) |

| Ligand Efficiency | 0.8 | 0.6 |

| Number of H-bonds | 3.1 | 3.5 |

| Binding Energy (kcal/mol) | -20.7 ± 1.3 | -20.7 ± 2.0 |

Data sourced from a study on the interactions of His6-OPH with various molecules. nih.govmdpi.com

In Silico Prediction of Biological Activities

In silico methods are also used to predict the biological activities and potential toxicity of chemical compounds. These computational tools utilize algorithms and databases of known chemical properties and biological effects to make predictions for new or untested substances.

While specific in silico toxicity predictions for γ-heptalactone are not extensively documented in the provided search results, studies on similar molecules like γ-hexalactone offer a relevant precedent. For γ-hexalactone, online computational platforms such as PreADMET have been used to predict potential mutagenic and carcinogenic risks. nih.govresearchgate.net These platforms analyze the chemical structure of a compound and compare it to data from established toxicological tests like the Ames test. nih.gov

It is important to note that in silico predictions are probabilistic and serve as a preliminary screening tool. For γ-hexalactone, the in silico prediction of mutagenicity was not confirmed by in vitro micronucleus tests, highlighting the need for experimental validation. nih.gov

These predictive models are valuable for prioritizing compounds for further toxicological testing and for providing early warnings about potential hazards. The application of such predictive toxicology tools to γ-heptalactone could provide valuable insights into its safety profile as a food additive and flavoring agent. nih.gov

Applications and Industrial Significance of Gamma Heptalactone in Research Contexts

Enhancement of Secondary Metabolite Production in Industrial Fermentations

Gamma-heptalactone has been identified as a quorum-sensing molecule (QSM) in certain fungi, meaning it can influence gene expression in a cell-density-dependent manner. This property has been harnessed to enhance the production of valuable secondary metabolites in industrial fermentation processes.

In the fungus Aspergillus nidulans, this compound is produced endogenously and acts as a QSM. jst.go.jpgoogle.com Research has shown that the addition of this compound to low-density cultures of A. nidulans can significantly increase the production of the antibiotic penicillin. nih.govresearchgate.net When added to the culture, it resulted in a 37.8% increase in the expression of a reporter gene used as a marker for penicillin production. google.comresearchgate.net This effect is linked to its ability to regulate the fungus's growth profile and metabolic activity. jst.go.jplucintel.com

Similarly, studies on Monascus purpureus, a fungus used to produce natural food colorants (Monascus pigments) and the cholesterol-lowering agent monacolin K, have demonstrated the potent effect of exogenous this compound. scentree.comedchemexpress.com The addition of specific concentrations of this compound to M. purpureus fermentations led to a dramatic increase in the yield of these secondary metabolites. scentree.coscentree.co This enhancement is associated with the significant upregulation of the genes in the biosynthetic pathways for both the pigments and monacolin K. scentree.comedchemexpress.comresearchgate.net The treatment also induced morphological changes in the fungus, such as more folds and swelling in the mycelium, which may be related to the increased production. scentree.coscentree.co

| Organism | Secondary Metabolite | Concentration of γ-Heptalactone | Observed Increase in Yield (%) | Reference |

|---|---|---|---|---|

| Monascus purpureus | Yellow Pigment | 50 µM | 115.70% | scentree.coscentree.co |

| Monascus purpureus | Orange Pigment | 50 µM | 141.52% | scentree.coscentree.co |

| Monascus purpureus | Red Pigment | 50 µM | 100.88% | scentree.coscentree.co |

| Monascus purpureus | Monacolin K | 25 µM | 62.38% | scentree.coscentree.co |

| Aspergillus nidulans | Penicillin (reporter gene expression) | Not specified | 37.80% | google.comresearchgate.net |

Role in Biocontrol Strategies and Crop Protection

In the field of agricultural science, this compound has emerged as a key molecule in novel biocontrol strategies, particularly for protecting crops from pathogenic bacteria. Its role is not as a direct antimicrobial agent, but as a "biostimulant." researchgate.net This approach involves using this compound to stimulate the growth and activity of beneficial, naturally occurring soil bacteria that can disrupt the communication of pathogens. mdpi.com

A prominent example is the control of potato soft rot, a disease caused by pectinolytic bacteria like Pectobacterium atrosepticum. researchgate.netacs.org These pathogens use a quorum-sensing system based on N-acylhomoserine lactones (AHLs) to coordinate their virulence. nih.govacs.org Research has identified that the soil bacterium Rhodococcus erythropolis can degrade these AHL signals, a mechanism known as quorum quenching, thereby preventing the pathogen from causing disease. researchgate.netnih.gov